3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepin core. This compound is characterized by a fused tricyclic system with an oxygen atom in the seven-membered oxazepine ring and a ketone group at position 11. The benzenesulfonamide moiety is substituted with a methyl group at the meta position (3-methyl), which may influence electronic properties and target interactions.
Properties
IUPAC Name |
3-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-13-5-4-6-15(11-13)27(24,25)22-14-9-10-18-16(12-14)20(23)21-17-7-2-3-8-19(17)26-18/h2-12,22H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOZRTQDQAYBSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 315.37 g/mol. The compound features a dibenzo[b,f][1,4]oxazepin core structure which is significant for its biological activity.
Research indicates that compounds similar to this compound may act as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers and neurodegenerative diseases. LSD1 selectively demethylates histone H3 at lysine 4, affecting gene expression and cellular processes related to proliferation and differentiation .
Inhibitory Effects on LSD1
In a study assessing the inhibitory effects of related compounds on LSD1, certain derivatives exhibited promising IC50 values (the concentration required to inhibit 50% of the enzyme activity). For instance:
- Compound 7b : IC50 = 9.5 μM
- Compound 7h : IC50 = 6.9 μM
These compounds demonstrated reversible and selective inhibition, suggesting potential for further development as therapeutic agents targeting LSD1 .
Anticancer Activity
The biological activity of the compound has been linked to its potential use in cancer therapy. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by modulating epigenetic regulatory mechanisms .
Case Studies
Several studies have investigated the biological effects of sulfonamide derivatives:
- Study on Apoptosis Induction :
- LSD1 Inhibition in Cancer Models :
Data Tables
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| 3-Methyl-N-(11-oxo...) | TBD | LSD1 Inhibition |
| Compound 7b | 9.5 | LSD1 Inhibition |
| Compound 7h | 6.9 | LSD1 Inhibition |
Comparison with Similar Compounds
Dibenzo[b,f][1,4]oxazepine vs. Dibenzo[b,f][1,4]thiazepine
The substitution of oxygen (oxazepine) with sulfur (thiazepine) in the heterocyclic core alters electronic and steric properties. For instance:
- Compound 47 (N-(3-(Dimethylamino)propyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide) contains a sulfur atom, which increases lipophilicity and may enhance membrane permeability compared to oxygen-containing analogs. The sulfoxide group (5-oxide) further modifies reactivity .
Substituents on the Heterocyclic Core
- Compound F732-0017 (3,4-dimethyl-N~1~-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-benzenesulfonamide) introduces a 10-methyl group on the oxazepine ring and a 3,4-dimethylbenzenesulfonamide. The additional methyl group may sterically hinder interactions but improve metabolic stability .
- N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide () replaces sulfonamide with a benzamide group and adds a trifluoromethyl substituent.
Functional Group Modifications
Sulfonamide vs. Carboxamide
- The target compound’s benzenesulfonamide group is a strong hydrogen bond acceptor, whereas Compound 29 (10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide) uses a carboxamide linker. Carboxamides offer flexibility in forming hydrogen bonds but may exhibit lower acidity compared to sulfonamides .
- Compound 10 (2-(4-Fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide) introduces an acetamide group with a fluorophenyl substituent, leveraging fluorine’s electronegativity for enhanced dipole interactions .
Substituent Electronic Effects
Pharmacological Implications
- Receptor Selectivity : Thiazepine derivatives (e.g., Compounds 47–49 ) target dopamine receptors, suggesting that core heteroatom choice (O vs. S) influences receptor binding.
- Metabolic Stability : Electron-withdrawing groups (e.g., CF₃ in ) may reduce oxidative metabolism, while methyl groups (F732-0017 ) could block enzymatic degradation.
- Solubility: Sulfoxide groups (e.g., 5-oxide in Compound 31 ) improve aqueous solubility compared to non-oxidized analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
